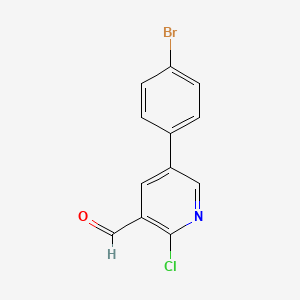

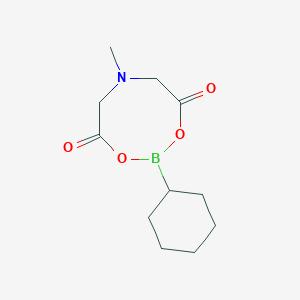

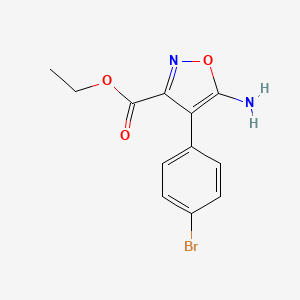

![molecular formula C7H12ClNO B1512904 6-Azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 1378821-66-9](/img/structure/B1512904.png)

6-Azabicyclo[3.2.1]octan-3-one hydrochloride

Overview

Description

6-Azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the CAS Number: 1378821-66-9 . It has a molecular weight of 161.63 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of similar compounds, such as the 8-azabicyclo[3.2.1]octane scaffold, has been achieved through the enantioselective construction of an acyclic starting material . This material contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Other methodologies have been reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-6,8H,1-4H2;1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 161.63 .Scientific Research Applications

Structural and Conformational Studies

6-Azabicyclo[3.2.1]octan-3-one hydrochloride has been the subject of various structural and conformational studies. These studies have utilized NMR spectroscopy and X-ray crystallography to elucidate the complex structures of derivatives of this compound. For instance, the synthesis and detailed NMR spectroscopic study of esters derived from syn- and anti-2-methyl-2-azabicyclo[2.2.2]octan-6-ols provided insights into the configurational assignments of these compounds, confirmed through X-ray diffraction (Fernández et al., 1999). Similarly, structural investigations of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid through IR, 1H, and 13C NMR spectroscopy, alongside X-ray diffraction, highlighted the stereoelectronic effects influencing the molecular conformation of these derivatives (Diez et al., 1991).

Synthetic Methodologies

The compound has also been instrumental in the development of novel synthetic methodologies. A notable method involves the semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams, showcasing a novel approach to generating the 6-azabicyclo[3.2.1]octane ring system prevalent in biologically active molecules. This process highlights the utility of this compound in synthesizing complex bicyclic structures with specific functional group orientations (Grainger et al., 2012).

Catalytic and Synthetic Applications

Research into the catalytic and synthetic applications of this compound derivatives has led to advancements in alcohol oxidation processes. A study identified the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, utilizing derivatives of this compound. This work demonstrates the compound's relevance in developing more efficient and environmentally friendly catalytic processes (Toda et al., 2023).

Safety and Hazards

Future Directions

Research on similar compounds, such as the 8-azabicyclo[3.2.1]octane scaffold, suggests that these compounds have a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Mechanism of Action

Target of Action

It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

It’s known that compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, can have wide-ranging effects on biological systems .

properties

IUPAC Name |

6-azabicyclo[3.2.1]octan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-2-5-1-6(3-7)8-4-5;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHIMCUKGDXVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)CC1NC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856512 | |

| Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1378821-66-9 | |

| Record name | 6-Azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

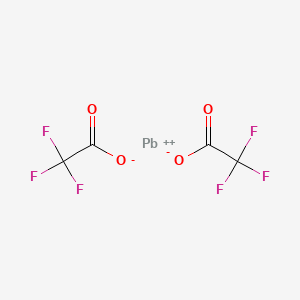

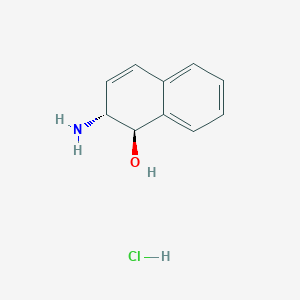

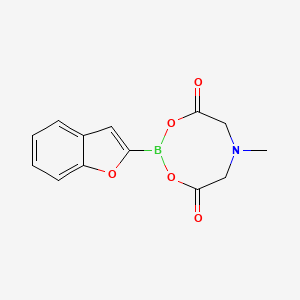

![Iron(2+) bis{1-[(2S,5S)-2,5-dimethylphospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B1512823.png)

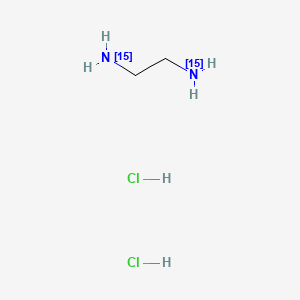

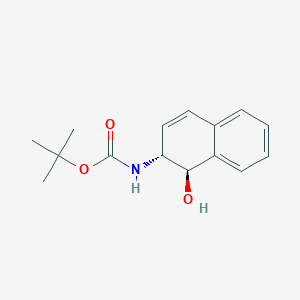

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)